

Where to find Cyclohexanecarboxamide spectral data (NMR, IR, Mass Spec).

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Compound of Interest

Compound Name: Cyclohexanecarboxamide

Cat. No.: B073365

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Cyclohexanecarboxamide: A Technical Guide to its Spectral Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **Cyclohexanecarboxamide**, a key chemical intermediate. The guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable information for compound identification, purity assessment, and structural elucidation in research and development settings.

Spectral Data Summary

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry analyses of **Cyclohexanecarboxamide**.

Table 1: ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~5.4 (broad)	Singlet	2H	-NH ₂
~2.1	Multiplet	1H	-CH-C=O
~1.8	Multiplet	2H	Cyclohexyl -CH ₂ (axial)
~1.6	Multiplet	2H	Cyclohexyl -CH ₂ (equatorial)
~1.4	Multiplet	3H	Cyclohexyl -CH ₂
~1.2	Multiplet	3H	Cyclohexyl -CH ₂

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~179	C=O (Amide)
~45	-CH-C=O
~30	Cyclohexyl -CH ₂
~26	Cyclohexyl -CH ₂
~25	Cyclohexyl -CH ₂

Note: The specific assignment of the cyclohexyl carbons can be further confirmed by 2D NMR techniques.

Table 3: IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3350, ~3170	Strong, Broad	N-H stretch (Amide)
~2930, ~2850	Strong	C-H stretch (Aliphatic)
~1650	Strong	C=O stretch (Amide I)
~1450	Medium	C-H bend (Aliphatic)

Table 4: Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity	Possible Fragment
127	Moderate	[M] ⁺ (Molecular Ion)
83	Moderate	[C ₆ H ₁₁] ⁺
72	High	[C ₄ H ₆ NO] ⁺
55	High	[C ₄ H ₇] ⁺
44	High	[CONH ₂] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Weigh approximately 5-10 mg of **Cyclohexanecarboxamide**.[\[1\]](#)
- Dissolve the sample in approximately 0.7-1.0 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
- Transfer the solution to a standard 5 mm NMR tube.

2. ¹H NMR Acquisition:

- The spectrum is typically acquired on a 400 MHz or 500 MHz spectrometer.

- A standard pulse program for proton NMR is used.
- Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the expected chemical shift range (e.g., 0-10 ppm).

3. ^{13}C NMR Acquisition:

- The spectrum is acquired on the same spectrometer.
- A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.
- A wider spectral width is necessary (e.g., 0-200 ppm). Due to the low natural abundance of ^{13}C , a larger number of scans and a longer acquisition time are required.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

1. Sample Preparation:

- A small amount of solid **Cyclohexanecarboxamide** is placed directly onto the ATR crystal.
[\[2\]](#)[\[3\]](#)[\[4\]](#)

2. Data Acquisition:

- A background spectrum of the clean, empty ATR crystal is recorded.[\[3\]](#)
- The sample is then brought into firm contact with the crystal using a pressure clamp to ensure good contact.[\[2\]](#)
- The infrared spectrum is recorded, typically in the range of 4000-400 cm^{-1} . The final spectrum is presented in terms of transmittance or absorbance.

Electron Ionization Mass Spectrometry (EI-MS)

1. Sample Introduction:

- A small amount of the sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography. The sample is vaporized by heating.

2. Ionization:

- The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[5][6] This causes the molecules to ionize and fragment.[5][6][7]

3. Mass Analysis:

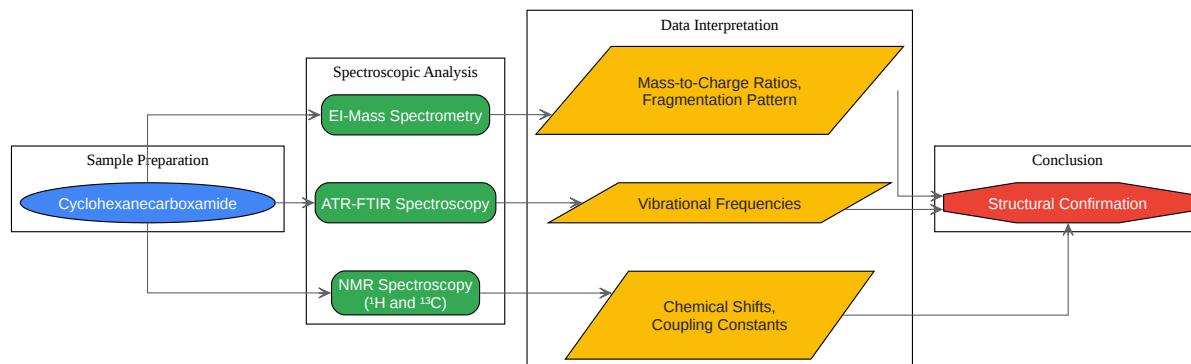
- The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

4. Detection:

- The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Visualizations

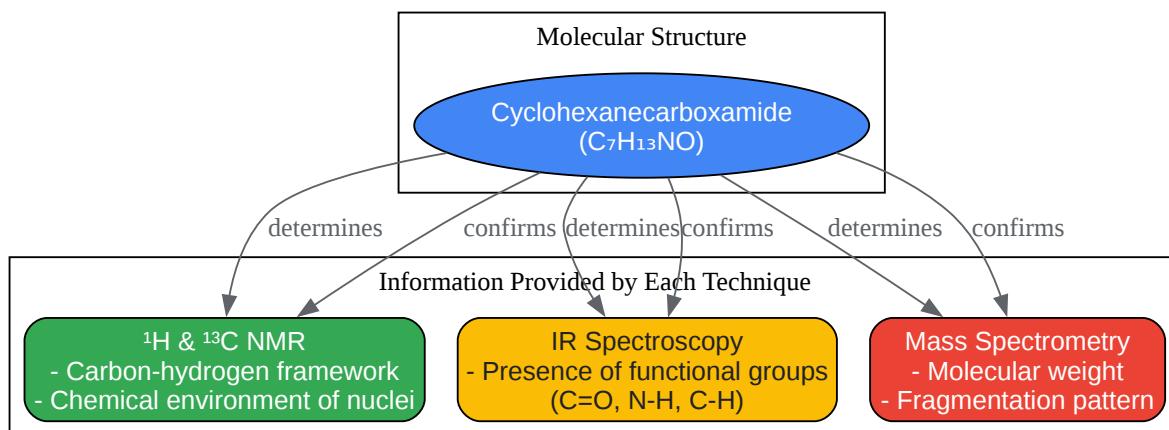
Experimental Workflow for Spectral Analysis



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Caption: Workflow for the spectral analysis of **Cyclohexanecarboxamide**.

Logical Relationship of Spectral Data in Structural Elucidation



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Caption: Interrelation of spectral data for structural confirmation.

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